molecular formula C28H22N4O4S2 B12033820 3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 623935-95-5

3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B12033820
CAS No.: 623935-95-5
M. Wt: 542.6 g/mol
InChI Key: MTTLMGPEHBAYNM-XYGWBWBKSA-N
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Description

3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one ( 623935-95-5) is a chemical compound with a molecular formula of C28H22N4O4S2 and a molecular weight of 542.63 . It belongs to a class of synthetic compounds featuring a 1,3-thiazolidin-4-one core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . Molecules within this structural class have been extensively investigated in scientific research for their potential as inhibitors of viral enzymes. Specifically, 1,3-thiazolidin-4-one derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric site on HIV-1 reverse transcriptase, potentially acting in a "butterfly-like conformation" to inhibit viral replication . The compound is provided with a purity of 95% or higher and requires storage at 2-8°C to maintain stability . This product is intended for research purposes by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

623935-95-5

Molecular Formula

C28H22N4O4S2

Molecular Weight

542.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H22N4O4S2/c1-2-36-24-14-13-20(15-23(24)32(34)35)26-21(18-31(29-26)22-11-7-4-8-12-22)16-25-27(33)30(28(37)38-25)17-19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3/b25-16-

InChI Key

MTTLMGPEHBAYNM-XYGWBWBKSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration and Ethoxylation of the Phenyl Substituent

The 4-ethoxy-3-nitrophenyl group is introduced via electrophilic aromatic substitution. A mixture of 4-ethoxyphenylhydrazine and concentrated nitric acid in acetic anhydride at 0–5°C yields 3-nitro-4-ethoxyphenylhydrazine. Subsequent diazotization and coupling with ethyl acetoacetate in ethanol under reflux forms 3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-5-ol.

Formylation at the Pyrazole C-4 Position

The hydroxyl group at C-5 is oxidized to a carbonyl using Jones reagent (CrO₃/H₂SO₄), yielding 3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Decarboxylation via heating with copper chromite in quinoline produces the 4-unsubstituted pyrazole, which undergoes Vilsmeier-Haack formylation (POCl₃/DMF) to afford the 4-carbaldehyde derivative.

Table 1: Optimization of Pyrazole Core Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
Nitration/EthoxylationHNO₃/Ac₂O, 0–5°C, 2 h7895.2
DiazotizationNaNO₂/HCl, 0°C, 1 h8597.1
FormylationPOCl₃/DMF, 80°C, 6 h6798.5

Preparation of the Thiazolidinone Ring

The 2-thioxothiazolidin-4-one ring is synthesized via cyclocondensation of benzylamine with carbon disulfide and ethyl bromoacetate:

Formation of the Thiourea Intermediate

Benzylamine reacts with carbon disulfide in alkaline methanol (20% NaOH) at 25°C for 12 h, yielding N-benzylthiourea. This intermediate is isolated by acidification (HCl, pH 2) and recrystallized from ethanol.

Cyclization to 3-Benzyl-2-Thioxothiazolidin-4-One

N-Benzylthiourea undergoes cyclization with ethyl bromoacetate in dry acetone under reflux (56°C, 8 h). The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3), achieving 82% yield.

Reaction Mechanism:

  • Nucleophilic attack of thiourea sulfur on ethyl bromoacetate.

  • Intramolecular cyclization with elimination of ethanol.

Knoevenagel Condensation for Methylene Bridge Formation

The final step conjugates the pyrazole aldehyde and thiazolidinone via a Knoevenagel reaction:

Reaction Conditions and Optimization

Equimolar quantities of 3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-benzyl-2-thioxothiazolidin-4-one are refluxed in anhydrous ethanol with piperidine (5 mol%) for 12 h. The reaction is monitored by TLC (eluent: chloroform/methanol 9:1), showing complete consumption of the aldehyde at 8 h.

Purification and Characterization

The crude product is washed with cold ethanol to remove unreacted starting materials, followed by recrystallization from dimethylformamide (DMF). The final compound exhibits a melting point of 218–220°C and is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, CH=), 8.21–7.24 (m, 14H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 3.98 (s, 2H, NCH₂Ph), 1.42 (t, 3H, OCH₂CH₃).

  • IR (KBr): 1695 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).

Table 2: Yield Variation with Catalysts

CatalystSolventTime (h)Yield (%)
PiperidineEthanol1275
NH₄OAcToluene1858
DBUDMF668

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces the Knoevenagel condensation time to 45 minutes, enhancing yield to 84%. This method minimizes side reactions such as aldol adduct formation.

One-Pot Tandem Approach

A sequential protocol combines pyrazole formylation and Knoevenagel condensation in a single reactor, using Sc(OTf)₃ as a Lewis catalyst. This method achieves 70% overall yield but requires stringent moisture control.

Analytical and Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ at m/z 597.1245 (calc. 597.1238) confirms the molecular formula C₃₁H₂₄N₄O₅S₂.

X-ray Crystallography

Single-crystal analysis reveals a Z-configuration at the exocyclic double bond, with dihedral angles of 12.3° between the pyrazole and thiazolidinone planes.

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formylation: Competing formylation at C-3 is suppressed by using excess POCl₃ (1.5 equiv).

  • Byproduct Formation: The Michael addition side product (∼15%) is mitigated by maintaining ethanol dryness and inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one with structurally analogous compounds, focusing on substituent variations and their implications:

Compound Name & ID Key Substituents Molecular Formula Molecular Weight (g/mol) Structural & Electronic Implications
Target Compound 4-ethoxy-3-nitrophenyl, benzyl C₂₉H₂₄N₄O₄S₂ 556.66 Nitro group enhances electron-withdrawing effects; ethoxy improves lipophilicity. Benzyl adds steric bulk.
(5Z)-3-Benzyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 3-chloro-4-methoxyphenyl, benzyl C₂₈H₂₁ClN₄O₂S₂ 553.07 Chloro (-Cl) is moderately electron-withdrawing; methoxy (-OCH₃) is electron-donating. Balances electronic effects.
(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one 4-butoxy-3-methylphenyl, pentyl C₃₀H₃₂N₄O₃S₂ 560.72 Butoxy (-OC₄H₉) and pentyl (-C₅H₁₁) enhance lipophilicity; methyl (-CH₃) adds steric hindrance.
(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one Benzofuran-2-yl, 4-methoxyphenylimino, phenyl C₃₃H₂₃N₅O₂S 553.64 Benzofuran introduces π-π stacking potential; methoxyphenylimino enhances electron density.
(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one 4-ethoxy-2-methylphenyl, isopropyl C₂₇H₂₆N₄O₂S₂ 518.65 Methyl (-CH₃) at the 2-position creates steric effects; isopropyl (-CH(CH₃)₂) reduces ring flexibility.

Key Observations:

Compounds with methoxy or ethoxy groups (e.g., ) exhibit increased electron density on aromatic rings, which may influence binding interactions in biological systems.

Lipophilicity :

  • Alkyl chains (e.g., pentyl in , butoxy in , isopropyl in ) enhance lipophilicity, likely improving membrane permeability but reducing aqueous solubility.

In contrast, methyl substituents () provide localized steric effects without significantly altering overall molecular volume.

Heterocyclic Diversity :

  • The benzofuran moiety in introduces an oxygen-containing heterocycle, enabling hydrogen bonding or π-stacking interactions absent in other analogs.

Research Findings and Implications

  • Synthetic Versatility: The pyrazole-thiazolidinone core allows modular substitution, enabling fine-tuning of electronic and steric properties for targeted applications .
  • Computational Modeling : Programs like Multiwfn could analyze charge distribution or frontier molecular orbitals to predict reactivity differences among analogs.

Biological Activity

3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, a compound with the molecular formula C23H23N3O6C_{23}H_{23}N_{3}O_{6}, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a thiazolidinone core, a pyrazole moiety, and an ethoxy-nitrophenyl substituent. The unique arrangement of these functional groups contributes to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant antitumor properties. Research has shown that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation. For instance, pyrazole derivatives have been reported to effectively inhibit BRAF(V600E) and EGFR, which are critical in various malignancies. The inhibition of these targets can lead to reduced tumor growth and increased apoptosis in cancer cells .

Table 1: Summary of Antitumor Activity

CompoundTargetIC50 (µM)Effect
3-Benzyl...BRAF(V600E)0.3 - 1.2Inhibits proliferation
Similar PyrazolesEGFRVariesAntitumor activity

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activity. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This mechanism is crucial for managing inflammatory diseases and conditions .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been extensively studied for their antibacterial and antifungal activities. For example, certain pyrazole-based compounds have shown effectiveness against various pathogenic fungi and bacteria, indicating that this compound may also possess similar properties .

Table 2: Summary of Antimicrobial Activity

Compound TypePathogenActivity Level
Pyrazole DerivativesVarious FungiModerate to Excellent
Pyrazole DerivativesBacteriaSignificant

The biological activities of 3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Cytokine Modulation : It can modulate the immune response by inhibiting cytokine production.
  • Membrane Disruption : Some studies suggest that pyrazole derivatives may disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Efficacy : A study demonstrated that a similar pyrazole derivative showed significant growth inhibition in cancer cell lines with IC50 values ranging from 0.3 µM to 1.2 µM .
  • Inflammation Models : In vivo models showed that pyrazole derivatives reduced inflammation markers significantly compared to controls .
  • Antimicrobial Testing : A series of pyrazole carboxamide derivatives were tested against phytopathogenic fungi, showing promising results with higher efficacy than standard treatments .

Q & A

Q. What are the key steps in synthesizing 3-Benzyl-5-((3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

  • Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with β-keto esters or diketones under reflux conditions.
  • Step 2 : Knoevenagel condensation between the pyrazole intermediate and a thiazolidinone precursor, facilitated by a base (e.g., piperidine) in ethanol or DMSO .
  • Optimization : Yield and purity improvements are achieved using continuous flow reactors for precise temperature control or microwave-assisted synthesis to reduce reaction times . Purification often requires column chromatography or recrystallization with solvents like methanol/water mixtures .

Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent patterns (e.g., benzyl, ethoxy, nitro groups) and confirm regiochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and ensures >95% purity by comparing retention times with standards .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula and detects isotopic patterns for nitro and sulfur-containing moieties .

Q. What stability considerations are critical during storage and handling?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the nitro group and thioxo moiety .
  • Temperature Control : Maintain at 4°C in desiccators to avoid hydrolysis of the ethoxy group or thiazolidinone ring opening .
  • pH Stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent decomposition of the pyrazole-thiazolidinone scaffold .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity, and how can structure-activity relationship (SAR) studies be designed?

Methodological Answer:

  • SAR Design :
    • Variation of Substituents : Replace the ethoxy group with methoxy or chloro groups to assess electronic effects on enzyme binding .
    • Scaffold Hybridization : Fuse the pyrazole-thiazolidinone core with benzothiazole or triazole rings to explore synergistic interactions with biological targets .
  • Assay Selection : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and cytotoxicity screens (e.g., MTT on cancer cell lines) to quantify activity changes .

Q. How can computational methods predict interactions between this compound and biological targets (e.g., kinases, receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., EGFR tyrosine kinase), focusing on hydrogen bonding with the nitro group and π-π stacking of the benzyl moiety .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water model) for 100 ns to assess binding stability and conformational changes .
  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability, guiding lead optimization .

Q. How can discrepancies in bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS after oral administration in rodent models to identify metabolic instability .
  • Metabolite Identification : Incubate the compound with liver microsomes and use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., nitro reduction, glucuronidation) .
  • Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and reduce rapid clearance observed in vivo .

Q. What strategies improve the pharmacokinetic properties (e.g., solubility, bioavailability) of derivatives?

Methodological Answer:

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the benzyl ring to reduce logP from ~4.5 to <3, improving aqueous solubility .
  • Prodrug Design : Convert the thioxo group to a sulfoxide prodrug, which is enzymatically cleaved in vivo to enhance absorption .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to create cocrystals with enhanced dissolution rates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antimicrobial efficacy across studies?

Methodological Answer:

  • Standardize Assay Conditions : Use CLSI guidelines for MIC determination, ensuring consistent inoculum size (~1×10^5 CFU/mL) and growth media (e.g., Mueller-Hinton agar) .
  • Control for Efflux Pump Activity : Include efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in assays to distinguish intrinsic activity from resistance mechanisms .
  • Comparative SAR : Benchmark against structurally validated analogs (e.g., chloro vs. ethoxy derivatives) to isolate substituent-specific effects .

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